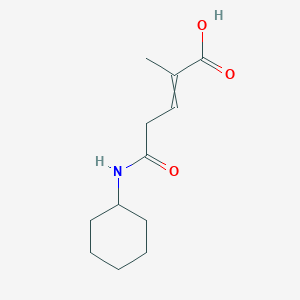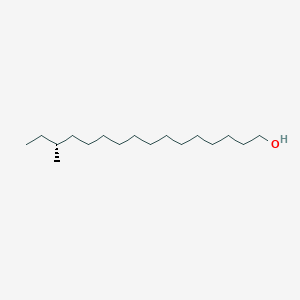
(14R)-14-Methylhexadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14R)-14-Methylhexadecan-1-OL is a chiral alcohol with a long hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (14R)-14-Methylhexadecan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 14-methylhexadecanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding unsaturated precursor. This process is typically conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(14R)-14-Methylhexadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 14-Methylhexadecanal or 14-Methylhexadecanoic acid.
Reduction: 14-Methylhexadecane.
Substitution: 14-Methylhexadecyl chloride.
Applications De Recherche Scientifique
(14R)-14-Methylhexadecan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its role in biological systems, including its potential as a pheromone or signaling molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (14R)-14-Methylhexadecan-1-OL involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(14S)-14-Methylhexadecan-1-OL: The enantiomer of (14R)-14-Methylhexadecan-1-OL, which has similar chemical properties but different biological activities due to its chirality.
Hexadecan-1-OL: A straight-chain alcohol with similar chemical properties but lacking the methyl group at the 14th position.
14-Methylhexadecanoic acid: The oxidized form of this compound, which has different chemical reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and long hydrocarbon chain, which confer specific chemical and biological properties. Its chirality can lead to different interactions with biological molecules, making it a valuable compound for studying stereochemistry and chiral recognition in biological systems.
Propriétés
Numéro CAS |
642995-39-9 |
|---|---|
Formule moléculaire |
C17H36O |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
(14R)-14-methylhexadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3/t17-/m1/s1 |
Clé InChI |
WQBUQCSTGAHNSM-QGZVFWFLSA-N |
SMILES isomérique |
CC[C@@H](C)CCCCCCCCCCCCCO |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


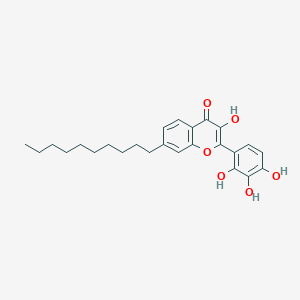
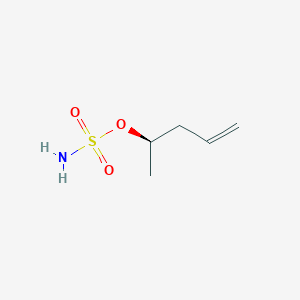
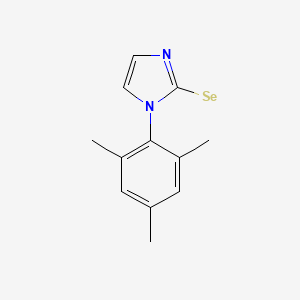
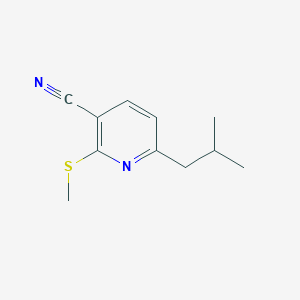
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

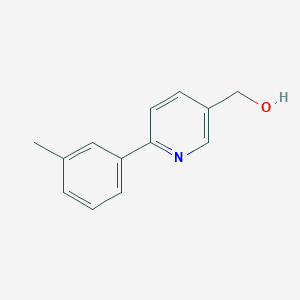

![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
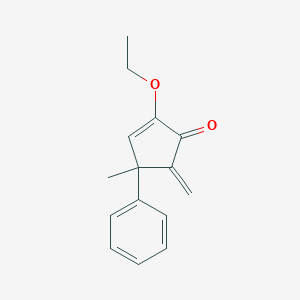
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
